molecular formula C10H14O3 B3204515 3,5-Diethoxyphenol CAS No. 10373-41-8

3,5-Diethoxyphenol

Cat. No.: B3204515
CAS No.: 10373-41-8
M. Wt: 182.22 g/mol
InChI Key: YLMYXAAUQOWAOK-UHFFFAOYSA-N
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Description

3,5-Diethoxyphenol (CAS: Not explicitly provided; molecular formula inferred as C₁₀H₁₄O₃) is a phenolic compound characterized by two ethoxy (–OCH₂CH₃) groups at the 3- and 5-positions of the benzene ring. It is naturally occurring in Solanum sessiliflorum fruits alongside violaxanthin and lutein, where it contributes to antimicrobial and antioxidant activities . Industrially, it serves as a precursor in synthesizing pharmaceuticals like Floredil (a vasodilator) and functional resins for enzyme capture . Its synthesis often involves Vilsmeier formylation or alkylation of phenol derivatives under controlled conditions .

Properties

IUPAC Name

3,5-diethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-3-12-9-5-8(11)6-10(7-9)13-4-2/h5-7,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMYXAAUQOWAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diethoxyphenol typically involves the ethylation of 3,5-dihydroxyphenol. This can be achieved through a reaction with ethyl iodide in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete ethylation of the hydroxyl groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification processes such as distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Diethoxyphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to corresponding dihydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

3,5-Diethoxyphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of 3,5-Diethoxyphenol is not fully elucidated. studies suggest that it may exert its effects by interacting with specific enzymes and molecular pathways. For example, it might inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Solubility

  • Ethoxy vs. Methoxy Groups: The larger ethoxy groups in this compound increase steric hindrance and lipophilicity compared to 3,5-Dimethoxyphenol, reducing water solubility but enhancing membrane permeability in biological systems .
  • Electron-Donating vs. Electron-Withdrawing Groups: Ethoxy and methoxy groups are electron-donating, activating the aromatic ring toward electrophilic substitution. In contrast, nitro groups (–NO₂) in 3,5-Dinitrophenol deactivate the ring, increasing stability but introducing toxicity .
  • Halogen Substituents : Fluorine in 3,5-Difluorophenyl derivatives enhances electronegativity and metabolic stability, making it valuable in drug design .

Research Findings and Trends

  • Synthetic Efficiency: The seven-step synthesis of this compound derivatives highlights challenges in achieving high yields, necessitating optimization of alkylation and protection-deprotection steps .
  • Environmental Impact: Nitrophenol derivatives like 3,5-Dinitrophenol are regulated due to high toxicity, whereas ethoxy/methoxy phenols are generally recognized as safer for industrial use .

Biological Activity

3,5-Diethoxyphenol, a phenolic compound, has garnered attention in recent years due to its diverse biological activities. This article reviews the existing literature on its biological properties, including antioxidant, antimicrobial, and potential therapeutic effects.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C10H14O3
  • Molecular Weight : 182.22 g/mol
  • CAS Number : 90-05-1

Antioxidant Activity

Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. Studies have shown that this compound exhibits significant antioxidant activity.

  • Mechanism of Action : The compound acts by donating hydrogen atoms or electrons to free radicals, thereby neutralizing them. This property is often assessed using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Table 1: Antioxidant Activity of this compound

Assay TypeIC50 (μg/mL)Reference
DPPH25.4
ABTS30.7

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various bacterial strains.

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa

Table 2: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
Staphylococcus aureus32.0
Escherichia coli64.0
Pseudomonas aeruginosa128.0

Case Studies and Research Findings

  • Antioxidant Study :
    A study conducted by researchers aimed at evaluating the antioxidant capacity of various phenolic compounds found that this compound significantly inhibited lipid peroxidation in vitro. The study reported an IC50 value comparable to well-known antioxidants like ascorbic acid .
  • Antimicrobial Study :
    In another investigation, the antimicrobial effects of this compound were assessed against a panel of pathogenic bacteria. The results demonstrated that the compound exhibited potent activity against Gram-positive bacteria compared to Gram-negative strains, suggesting a potential application in developing new antibacterial agents .
  • Therapeutic Potential :
    Recent research has explored the potential therapeutic implications of this compound in treating oxidative stress-related diseases such as diabetes and cardiovascular disorders. In animal models, administration of this compound showed a reduction in biomarkers associated with oxidative damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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